N-(piperidin-4-yl)acetamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related N-substituted acetamide derivatives involves several steps, including the formation of intermediate compounds and the use of reagents to promote specific reactions. For instance, the synthesis of N-aryl/aralkyl substituted acetamides involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides includes indolization under Fischer conditions and amidification promoted by 2-chloro-1-methylpyridinium iodide .
Molecular Structure Analysis
The molecular structure of compounds related to N-(piperidin-4-yl)acetamide hydrochloride is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen. The acetamide group is another common feature, which is a functional group derived from acetic acid. The presence of these structural motifs is crucial for the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include indolization, amidification, and substitution reactions. These reactions are carefully controlled to achieve the desired structural modifications that confer specific pharmacological properties. For example, the substitution of the nitrogen atom in the piperidine ring with different electrophiles allows for the generation of a diverse array of derivatives with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamide derivatives are influenced by their molecular structure. The presence of the piperidine ring and the acetamide group can affect properties such as solubility, melting point, and reactivity. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compounds are absorbed, distributed, metabolized, and excreted in the body .
Scientific Research Applications
Application in Drug Design and Synthesis
- Field : Pharmaceutical Chemistry
- Summary : Piperidines, including N-(piperidin-4-yl)acetamide hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Application in Hypoxia-Inducible Factor 1 Pathways Activation
- Field : Biochemistry
- Summary : N-(piperidin-4-yl)benzamide derivatives, which may include N-(piperidin-4-yl)acetamide hydrochloride, have been studied for their role in activating hypoxia-inducible factor 1 pathways .
- Methods : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results : The outcomes of this application are not specified in the available resources .
Application in Inhibiting Soluble Epoxide Hydrolase
- Field : Biochemistry
- Summary : 2-(Piperidin-4-yl)acetamides, which may include N-(piperidin-4-yl)acetamide hydrochloride, have been studied for their role as potent inhibitors of soluble epoxide hydrolase .
- Methods : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results : The outcomes of this application are not specified in the available resources .
Application in Antioxidant and Metal Chelating Properties
- Field : Biochemistry
- Summary : 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound has shown antioxidant and metal chelating properties .
- Methods : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results : The outcomes of this application are not specified in the available resources .
Application in Cancer Treatment
- Field : Oncology
- Summary : A series of N-(piperidin-4-yl) benzamide compounds, which may include N-(piperidin-4-yl)acetamide hydrochloride, have been synthesized and investigated for their effect against cancer cells .
- Methods : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results : Structure activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Safety And Hazards
N-(piperidin-4-yl)acetamide hydrochloride is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been identified that may be relevant to N-(piperidin-4-yl)acetamide hydrochloride. These include a paper on piperidine derivatives and their synthesis and pharmacological applications , a paper on the pharmacology profile of a related compound , and a paper on the importance of the piperidine nucleus in drug discovery .
properties
IUPAC Name |
N-piperidin-4-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUODAZHNQADN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)acetamide hydrochloride | |
CAS RN |
85508-31-2, 58083-34-4 | |
Record name | Acetamide, N-4-piperidinyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85508-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamidopiperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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